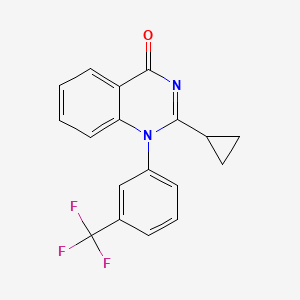

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O/c19-18(20,21)12-4-3-5-13(10-12)23-15-7-2-1-6-14(15)17(24)22-16(23)11-8-9-11/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJPBVDDFZGUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, a compound with the CAS number 66491-86-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. It features a quinazolinone core, which is known for its diverse pharmacological properties.

This compound has been studied for its interactions with various biological targets, particularly in the context of modulating receptor activity and inhibiting enzymatic functions. Notably, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), which plays a crucial role in neurological processes.

Allosteric Modulation

Research indicates that certain derivatives of quinazolinones can enhance or inhibit mGlu7 receptor activity. For instance, compounds structurally related to this compound have shown significant modulation effects, with some exhibiting IC values in the low micromolar range .

Structure-Activity Relationships (SAR)

The SAR studies have demonstrated that modifications on the quinazolinone scaffold significantly influence biological activity. The introduction of trifluoromethyl groups has been associated with enhanced potency and selectivity against specific targets. For example, the presence of a trifluoromethyl group at the para position of the phenyl ring improves binding affinity to mGlu7 receptors .

In Vitro Studies

In vitro assays have confirmed that this compound exhibits notable activity against various cell lines. For instance, it has been tested against Mycobacterium tuberculosis, where derivatives showed promising inhibitory effects on cytochrome bd oxidase, a critical enzyme for bacterial respiration .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. In animal models, it demonstrated good oral bioavailability and rapid brain penetration, making it a candidate for further development in neurological disorders .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neurological Disorders : In models simulating conditions like schizophrenia, compounds derived from this quinazolinone exhibited antipsychotic-like effects by modulating glutamate signaling pathways .

- Antimicrobial Activity : A study reported that derivatives showed significant antimicrobial activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Comparison with Similar Compounds

Key Observations :

- The meta-CF₃ substitution on the phenyl group at position 1 aligns with , which highlights that meta-substituted CF₃ groups on aniline moieties correlate with high antiplasmodial activity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Drug-Likeness

- The trifluoromethyl group in the target compound increases logP (lipophilicity), which may enhance membrane permeability but could also affect solubility.

Melting Points and Stability

Antimicrobial and Antiplasmodial Activity

- Compound 33 () demonstrates potent antimicrobial activity due to its isoxazole-CF₃-phenyl hybrid structure.

- Meta-CF₃-substituted analogs in show antiplasmodial IC₅₀ values <1 µM , attributed to the CF₃ group’s electron-withdrawing effects and metabolic resistance. The target compound’s similar substitution may confer comparable activity .

Toxicity and Selectivity

- notes that CF₃-containing compounds like 31 exhibit selectivity indices >10 (antiplasmodial activity vs. cytotoxicity). The target compound’s cyclopropyl group may further reduce off-target toxicity by minimizing non-specific interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a one-pot approach using trifluoroacetic acid (TFA) as a CF₃ source, as demonstrated for analogous trifluoromethylated quinazolinones. Key steps include cyclization of substituted anilines with TFA under reflux, followed by purification via column chromatography (yields ~46–88%) . Optimization involves controlling temperature, solvent selection (e.g., POCl₃ for chlorination), and stoichiometric ratios of intermediates like cyclopropylmagnesium halides for cyclopropane ring incorporation . Microwave-assisted synthesis may reduce reaction times and improve efficiency for related derivatives .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the quinazolinone core, cyclopropyl group, and trifluoromethyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretches. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity (>95%) . X-ray crystallography, as used for analogous compounds, provides definitive structural confirmation .

Q. What purification methods are most effective for this compound post-synthesis?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the crude product. Recrystallization from ethanol or methanol enhances purity, particularly for removing unreacted starting materials. For derivatives with low solubility, preparative HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this quinazolinone derivative for enhanced biological activity?

- Methodological Answer : SAR studies focus on modifying the quinazolinone core and substituents. For example:

- Cyclopropyl Group : Replacing it with bulkier groups (e.g., cyclohexyl) may alter steric interactions with target proteins .

- Trifluoromethyl Phenyl : Substituting with other electron-withdrawing groups (e.g., CF₃O) impacts binding affinity .

- Core Modifications : Introducing heterocycles (e.g., oxadiazoles) or sulfur atoms enhances interactions with kinases or inflammatory mediators .

- Data-Driven Approach : Use comparative tables (e.g., IC₅₀ values from enzyme inhibition assays) to prioritize analogs .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or cellular vs. enzymatic systems. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%).

- Validate Target Engagement : Employ techniques like surface plasmon resonance (SPR) to confirm direct binding.

- Leverage Structural Data : Compare X-ray co-crystallography results with computational docking models to reconcile activity differences .

Q. How does the presence of the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation, as shown in related pyridinone and pyrazolo-pyrimidinone derivatives. It also increases lipophilicity (logP), improving membrane permeability. However, excessive lipophilicity may reduce aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Use cancer cell lines (e.g., MCF-7, A549) for antiproliferative assays and primary immune cells (e.g., PBMCs) for cytokine profiling.

- In Vivo : Rodent models (e.g., xenograft mice for oncology or collagen-induced arthritis for inflammation) assess efficacy and toxicity. Dose optimization should align with pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) derived from LC-MS/MS plasma analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.